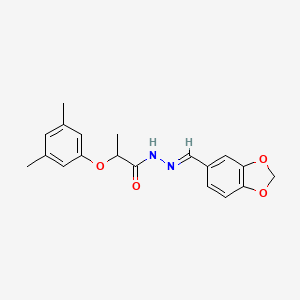![molecular formula C22H19ClN4O2 B11994957 7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one CAS No. 2744-51-6](/img/structure/B11994957.png)
7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one is a synthetic organic molecule that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazine ring, which is often associated with herbicidal and antimicrobial properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Knoevenagel condensation reaction. This involves the reaction of 2-hydroxybenzaldehyde with a β-keto ester in the presence of a base such as piperidine.
Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the coumarin derivative with 4-chloro-6-(diethylamino)-1,3,5-triazine in the presence of a suitable base like potassium carbonate.
Final Coupling: The final step involves coupling the triazine-substituted coumarin with a phenyl group, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and diethylamino groups.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more saturated form.
Substitution: The chlorine atom on the triazine ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under mild conditions.
Major Products
Oxidation: Products include various oxidized derivatives of the phenyl and diethylamino groups.
Reduction: Reduced forms of the triazine ring.
Substitution: Substituted triazine derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound has shown potential as an antimicrobial agent due to the presence of the triazine ring. It is also being investigated for its anticancer properties, as coumarins are known to inhibit various cancer cell lines.
Medicine
In medicine, the compound is being studied for its potential use as an anticoagulant, similar to other coumarin derivatives like warfarin. Its unique structure may offer advantages in terms of specificity and reduced side effects.
Industry
Industrially, the compound can be used in the development of herbicides and pesticides, leveraging the triazine ring’s known herbicidal properties.
Mécanisme D'action
The compound exerts its effects through multiple mechanisms:
Antimicrobial Action: The triazine ring disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Action: The coumarin core interferes with DNA synthesis and induces apoptosis in cancer cells.
Anticoagulant Action: The compound inhibits vitamin K epoxide reductase, preventing the synthesis of clotting factors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Atrazine: A triazine-based herbicide.
Coumarin: The parent compound with various biological activities.
Uniqueness
The uniqueness of 7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one
This compound in scientific research and its potential applications across various domains
Propriétés
Numéro CAS |
2744-51-6 |
|---|---|
Formule moléculaire |
C22H19ClN4O2 |
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenylchromen-2-one |
InChI |
InChI=1S/C22H19ClN4O2/c1-3-27(4-2)22-25-19(24-21(23)26-22)16-11-10-15-12-17(14-8-6-5-7-9-14)20(28)29-18(15)13-16/h5-13H,3-4H2,1-2H3 |
Clé InChI |
WBYZQYLODKUONA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=NC(=N1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-bromobenzyl)-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11994888.png)
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11994891.png)

![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11994898.png)

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B11994912.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B11994922.png)
![5-(2,4-Dichlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11994926.png)

![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11994963.png)

![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11994971.png)

